1,2-Bis((4-methoxyphenyl)thio)ethane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis((4-methoxyphenyl)thio)ethane can be synthesized through the reaction of 4-methoxythiophenol with 1,2-dichloroethane in the presence of a base such as potassium hydroxide. The reaction typically involves heating the reactants to a temperature range of 130-150°C and maintaining the reaction for several hours to ensure complete conversion .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-pressure reaction vessels and continuous monitoring of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis((4-methoxyphenyl)thio)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Bis((4-methoxyphenyl)thio)ethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Bis((4-methoxyphenyl)thio)ethane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include oxidative stress response and signal transduction .
Comparison with Similar Compounds
1,2-Bis((4-methoxyphenyl)thio)ethane can be compared with other similar compounds such as:
1,2-Bis(2,4,6-tribromophenoxy)ethane: A brominated flame retardant with different chemical properties and applications.
1,2-Bis(3,4-dimethoxyphenyl)ethane: A compound with similar structural features but different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of methoxy and phenylthio groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18O2S2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-methoxy-4-[2-(4-methoxyphenyl)sulfanylethylsulfanyl]benzene |
InChI |
InChI=1S/C16H18O2S2/c1-17-13-3-7-15(8-4-13)19-11-12-20-16-9-5-14(18-2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
DZIMWCTUBBVQON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCCSC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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